N-(biphenyl-2-yl)-3-ethoxybenzamide
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Overview
Description
N-(biphenyl-2-yl)-3-ethoxybenzamide is an organic compound that features a biphenyl moiety attached to an ethoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-3-ethoxybenzamide typically involves the coupling of biphenyl derivatives with ethoxybenzamide precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(biphenyl-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(biphenyl-2-yl)-3-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(biphenyl-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to inhibit cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(biphenyl-2-yl) tryptoline: A potent inhibitor of cancer cell growth that does not bind to DNA.
N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide: Another biphenyl derivative with potential biological activity.
Uniqueness
N-(biphenyl-2-yl)-3-ethoxybenzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethoxybenzamide group differentiates it from other biphenyl derivatives, providing unique opportunities for functionalization and application in various fields .
Properties
IUPAC Name |
3-ethoxy-N-(2-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHEINJOWVFEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358172 |
Source
|
Record name | STK299515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6086-26-6 |
Source
|
Record name | STK299515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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